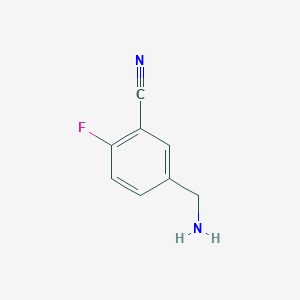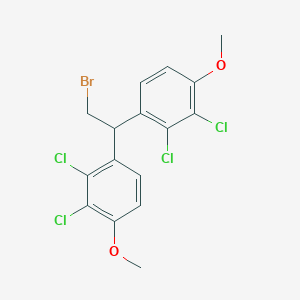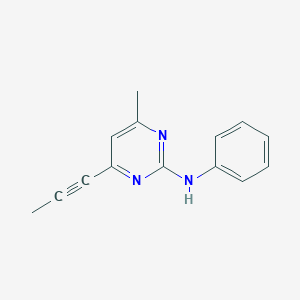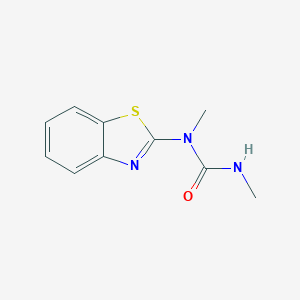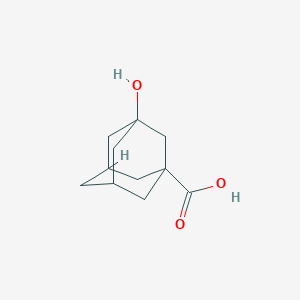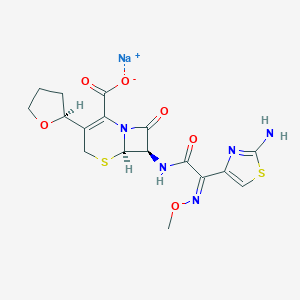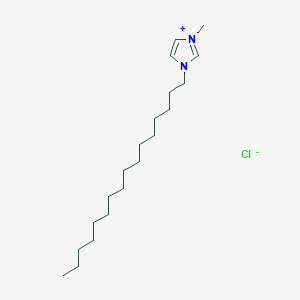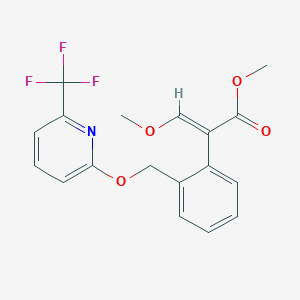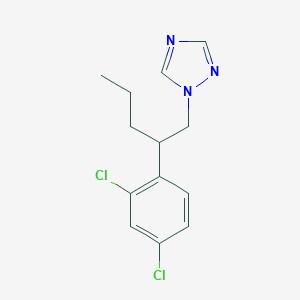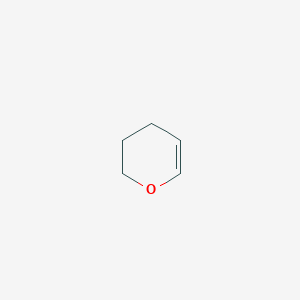![molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4](/img/structure/B33219.png)
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound characterized by the presence of multiple 1,2,4-triazole rings These triazole rings are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Rings:
Attachment to the Phenyl Ring: The triazole rings are then attached to a phenyl ring through nucleophilic substitution reactions.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through various organic synthesis techniques, including Grignard reactions and reduction processes.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole rings into more saturated heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated heterocycles.
Substitution Products: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new polymers and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes. The triazole rings can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects, such as antifungal or anticancer activity.
Comparison with Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Itraconazole: A triazole derivative used in the treatment of fungal infections.
Voriconazole: A triazole antifungal medication.
Comparison: 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is unique due to its multiple triazole rings, which enhance its binding affinity and specificity for certain enzymes. This makes it potentially more effective in inhibiting enzyme activity compared to other triazole compounds. Additionally, its structural complexity allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXFFNXVZXQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


